molecular formula C8H14O3 B2390425 3,3-dimethyloxane-4-carboxylic acid CAS No. 1780025-53-7

3,3-dimethyloxane-4-carboxylic acid

Cat. No.: B2390425
CAS No.: 1780025-53-7
M. Wt: 158.197
InChI Key: PGXKELLNBXKENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyloxane-4-carboxylic acid is a chemical compound belonging to the class of pyran carboxylic acids. It is characterized by its colorless, crystalline solid form and its solubility in water and organic solvents

Preparation Methods

The synthesis of 3,3-dimethyloxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

3,3-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-dimethyloxane-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3,3-dimethyloxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

3,3-dimethyloxane-4-carboxylic acid can be compared with other similar compounds, such as:

    Tetrahydropyran-4-carboxylic acid: Lacks the dimethyl substitution, leading to different chemical properties.

    3,3-Dimethylglutaric acid: Similar in structure but differs in the ring system.

    2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Another related compound with a different ring structure.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties .

Properties

IUPAC Name

3,3-dimethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5-11-4-3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXKELLNBXKENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780025-53-7
Record name 3,3-dimethyloxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.